molecular formula C10H12N2O2 B1484997 (2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098154-38-0

(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No. B1484997
CAS RN: 2098154-38-0
M. Wt: 192.21 g/mol
InChI Key: CFEHYQQKYFHTIG-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as (2E)-3-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-ylprop-2-enoic acid, is a carboxylic acid that is widely used in a variety of scientific research applications. This compound is a versatile molecule that has been utilized in biochemistry, physiology, and pharmacology research. It is an important tool for scientists to explore the biological effects of different compounds and to gain insight into the molecular mechanisms of action.

Scientific Research Applications

Chemical Inhibitors in Pharmacokinetics

Chemical inhibitors, including pyrazole derivatives, are critical in studying drug-drug interactions by inhibiting specific Cytochrome P450 (CYP) isoforms in human liver microsomes. This inhibition is essential for predicting possible interactions when multiple drugs are coadministered, given the broad range of drugs metabolized by these enzymes (Khojasteh et al., 2011).

Heterocyclic Compounds Synthesis

Pyrazole derivatives serve as building blocks in synthesizing various heterocyclic compounds, indicating their importance in organic chemistry for creating compounds with potential applications in pharmacology and agrochemistry (Gomaa & Ali, 2020).

Antifungal Applications

Research on small molecule inhibitors, including pyrazole derivatives, against Fusarium oxysporum demonstrates their potential in addressing agricultural challenges, such as fighting crop diseases with chemical compounds based on their structural features and activity relationships (Kaddouri et al., 2022).

Metabolic and Toxicity Studies

Pyrazole derivatives undergo metabolic pathways that can elucidate the balance between their formation and detoxification, highlighting their potential toxicity or harmlessness based on the reactive intermediates produced during metabolism (Cornet & Rogiers, 1997).

Knoevenagel Condensation in Anticancer Agents

The Knoevenagel condensation process, involving pyrazole derivatives, plays a significant role in developing anticancer agents. This process underlines the importance of such compounds in creating biologically active molecules targeting various cancer mechanisms (Tokala, Bora, & Shankaraiah, 2022).

properties

IUPAC Name

(E)-3-[1-(2-methylprop-2-enyl)pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-8(2)6-12-7-9(5-11-12)3-4-10(13)14/h3-5,7H,1,6H2,2H3,(H,13,14)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEHYQQKYFHTIG-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C=C(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CN1C=C(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

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